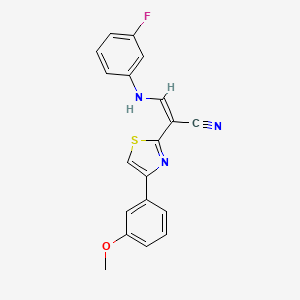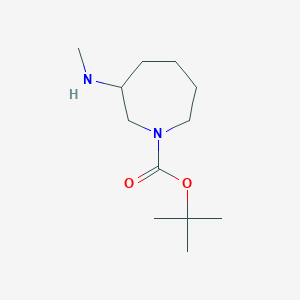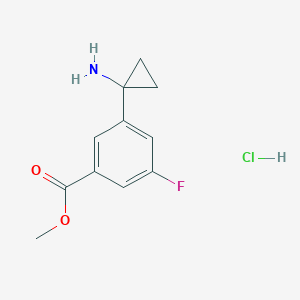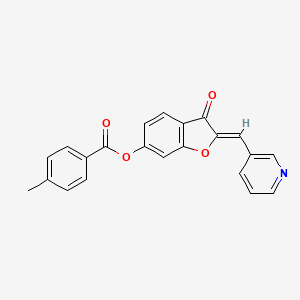![molecular formula C11H20N2O2 B3003406 1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone CAS No. 2413365-39-4](/img/structure/B3003406.png)
1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential therapeutic applications, including antipsychotic and antimicrobial activities. The specific structure of this compound suggests it may have unique chemical and physical properties, as well as biological activity, due to the presence of the cyclobutyl and hydroxyethyl groups.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . Another method includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates to produce 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides . Additionally, a one-pot Biginelli reaction has been used to synthesize dihydropyrimidinone derivatives containing a piperazine moiety . These methods highlight the versatility of piperazine chemistry and provide a basis for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with various substituents influencing the overall three-dimensional shape and chemical reactivity. For example, the three-dimensional structure of an enaminone containing a morpholine moiety was confirmed by single-crystal X-ray crystallography . This type of analysis is crucial for understanding the spatial arrangement of atoms within the molecule, which can affect its interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions. The electrochemical synthesis mentioned earlier involves a Michael addition reaction, where an electrochemically generated p-quinone imine reacts with 2-SH-benzazoles . Another example is the cyclocondensation reaction used to synthesize imidazolyl ethyl piperazine derivatives, which involves the reaction of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate . These reactions are indicative of the reactivity of piperazine derivatives and their potential for further chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as alkyl, aryl, or heteroaryl groups can affect the compound's solubility, melting point, and stability. The pharmacological evaluation of biphenyl moiety-linked aryl piperazine derivatives has shown that these compounds exhibit considerable anti-dopaminergic and anti-serotonergic activity, which is a direct consequence of their chemical structure . These properties are essential for the compound's potential use as a therapeutic agent.
Scientific Research Applications
Synthesis and Antifungal Activity : In a study by Raj & Patel (2015), novel metal complexes of a similar compound were prepared and characterized for their antifungal activity. The study highlighted the significance of such compounds in developing effective antifungal agents.
Antipsychotic Potential : Bhosale et al. (2014) explored the pharmacological evaluation of derivatives of a similar compound for their antipsychotic activity. The study, published in the European Journal of Medicinal Chemistry, found that these compounds exhibited considerable anti-dopaminergic and anti-serotonergic activity, indicating potential use in treating psychiatric disorders Bhosale et al., 2014.
Analgesic and Anti-inflammatory Activities : Palaska et al. (1993) synthesized derivatives of a similar compound and tested their analgesic and anti-inflammatory activities. The results showed that these compounds had higher analgesic activity than aspirin and significant anti-inflammatory properties Palaska et al., 1993.
Antibacterial and Antifungal Activities : Gan et al. (2010) designed azole-containing piperazine derivatives, including compounds structurally related to the query compound, and evaluated their antibacterial and antifungal activities. The study found that these compounds showed moderate to significant antimicrobial activities Gan et al., 2010.
Anticancer Activities : Yurttaş et al. (2014) synthesized and investigated a series of triazine derivatives bearing piperazine amide moiety for their anticancer activities. This study highlights the potential of these compounds in developing new anticancer drugs Yurttaş et al., 2014.
Neuroprotective Activities : Gao et al. (2022) synthesized new edaravone derivatives containing a benzylpiperazine moiety and evaluated their neuroprotective activities. The study found that most compounds showed neuroprotective activities in vivo and in vitro, indicating their potential in treating cerebral ischemic stroke Gao et al., 2022.
Anti-HIV Activity : Al-Masoudi et al. (2007) synthesized new 4-nitroimidazole derivatives, including compounds related to the query compound, and evaluated their anti-HIV activity. The study aimed at developing non-nucleoside reverse transcriptase inhibitors Al-Masoudi et al., 2007.
properties
IUPAC Name |
1-[4-[(1S,2S)-2-hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9(14)12-5-7-13(8-6-12)10-3-4-11(10,2)15/h10,15H,3-8H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNMIWHSDXJQO-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC2(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)[C@H]2CC[C@]2(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3003324.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)
![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B3003326.png)
![1-[3-(Chloromethyl)benzoyl]piperidine](/img/structure/B3003329.png)
![N1-(p-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3003330.png)


![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-4-thione](/img/structure/B3003333.png)




![N-(1-cyanocycloheptyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B3003340.png)
